Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride (CAS 1384431-09-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride (CAS 1384431-09-7)
Executive Summary
In modern medicinal chemistry, the strategic deployment of privileged scaffolds is paramount for developing highly selective and metabolically stable therapeutics. 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride (CAS 1384431-09-7) is a specialized hetaryl sulfonyl halide building block[1]. Featuring a benzothiophene core decorated with a highly reactive sulfonyl chloride moiety and sterically demanding methyl groups at the 2- and 7-positions, this compound is engineered for the synthesis of advanced sulfonamide libraries.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of this compound's physicochemical properties, mechanistic reactivity, and validated experimental protocols. By understanding the causality behind its steric profile, chemists can optimize their synthetic workflows and leverage this building block as a potent bioisostere in drug discovery.
Structural Logic and Physicochemical Profile
The utility of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride stems from its unique structural parameters. The benzothiophene ring serves as a robust, lipophilic core, while the sulfonyl chloride group acts as the primary electrophilic center for functionalization[1].
The quantitative data and structural identifiers critical for computational modeling and physical handling are summarized in the table below:
| Property | Value | Scientific Implication |
| Chemical Name | 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride | Core pharmacophore designation. |
| CAS Number | 1384431-09-7 | Unique registry identifier[1]. |
| Linear Formula | C10H9ClO2S2 | Determines molecular mass (260.76 g/mol ). |
| SMILES | CC=1SC2=C(C)C=CC=C2C1S(=O)(=O)Cl | 2D structural input for in silico docking[1]. |
| InChI Key | VXBWPGNKBVFCRZ-UHFFFAOYSA-N | Standardized structural hash. |
| CLogP | 2.198 | Favorable lipophilicity for cell membrane and BBB penetration[1]. |
| Product Class | Hetaryl sulfonylhalide | Electrophilic building block for nucleophilic acyl substitution[1]. |
| Storage Conditions | +4 °C, inert atmosphere | Prevents atmospheric hydrolysis of the sulfonyl chloride[1]. |
| UN Number | 3261 (Corrosive solid, acidic, organic) | Requires specialized handling and PPE[1]. |
Mechanistic Reactivity and Steric Considerations
When utilizing 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride in synthesis, one must account for the profound steric influence of the 2-methyl group .
In a standard sulfonylation reaction, a nucleophile (such as a primary or secondary amine) attacks the electrophilic sulfur atom, forming a tetrahedral intermediate before the expulsion of the chloride leaving group. However, the 2-methyl group is situated directly adjacent to the 3-sulfonyl chloride moiety. This proximity creates significant steric hindrance, shielding the sulfur center and drastically increasing the activation energy required for the nucleophilic attack.
To overcome this, standard bases like Triethylamine (TEA) are often insufficient. The protocol must employ a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP, being highly nucleophilic and unhindered, rapidly attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate acts as a superior electrophile, bypassing the steric bulk of the 2-methyl group and facilitating rapid transfer of the sulfonyl group to the target amine.
Experimental Methodology: Sterically Hindered Sulfonamide Synthesis
The following protocol is a self-validating system designed to maximize the yield of sulfonamides using this specific sterically hindered building block.
Step-by-Step Protocol
-
Preparation of the Electrophile Solution: Dissolve 1.0 equivalent of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride in anhydrous Dichloromethane (DCM) under a strict argon atmosphere.
-
Causality: Moisture leads to rapid hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid. Argon prevents atmospheric moisture ingress.
-
-
Addition of the Nucleophile and Base: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of the target amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of DMAP.
-
Causality: Cooling to 0 °C controls the initial exothermic reaction, preventing thermal degradation. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct without competing for the electrophile. DMAP acts as the critical nucleophilic catalyst to overcome the 2-methyl steric block.
-
-
Kinetic Incubation: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 12–18 hours.
-
Causality: The steric bulk significantly slows the rate of the tetrahedral intermediate formation. Extended incubation under kinetic control ensures complete conversion.
-
-
Aqueous Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with 1M HCl, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
-
Causality: NaHCO₃ neutralizes excess acid. The 1M HCl wash selectively protonates and removes unreacted amine and DMAP into the aqueous layer, leaving the highly pure, neutral sulfonamide in the organic phase.
-
Caption: Workflow for the synthesis of sulfonamide derivatives using 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride.
Pharmacological Utility and Bioisosterism
In drug design, the benzothiophene core is a privileged bioisostere for indoles and naphthalenes. Replacing the NH group of an indole with the sulfur atom of a benzothiophene removes a hydrogen bond donor, which often increases the overall lipophilicity (CLogP: 2.198) and enhances passive membrane permeability[1].
The specific 2,7-dimethyl substitution pattern provides two distinct pharmacological advantages:
-
Conformational Locking: The 2-methyl group restricts the rotation of the resulting sulfonamide bond. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target protein and thereby increasing affinity.
-
Metabolic Shielding: The 7-position of the benzothiophene ring is a well-documented hotspot for Cytochrome P450-mediated oxidation. The presence of the 7-methyl group effectively blocks this site, preventing rapid phase I metabolism and significantly improving the pharmacokinetic half-life of the drug candidate.
Caption: Logical mapping of the benzothiophene core as a bioisostere for indoles and naphthalenes in drug design.
Downstream Signaling Application: Nav1.7 Inhibition
Aryl and heteroaryl sulfonamides synthesized from this building block are frequently investigated as inhibitors of voltage-gated sodium channels, particularly Nav1.7 , a critical target in pain management. The lipophilic benzothiophene core inserts into the hydrophobic pocket of the Voltage Sensor Domain IV (VSD4), while the sulfonamide moiety coordinates with key arginine residues, stabilizing the channel in its inactivated state.
Caption: Mechanism of action for benzothiophene sulfonamides targeting the Nav1.7 voltage-gated sodium channel pathway.
Safety and Handling Protocols
As a Class 8 Corrosive Solid (UN Number: 3261)[1], 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride requires stringent safety protocols.
-
Exposure Risks: Causes severe skin burns and serious eye damage. Inhalation of dust or fumes can cause severe respiratory tract irritation.
-
PPE Requirements: Nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and tightly fitting safety goggles.
-
Engineering Controls: All manipulations, including weighing and solvent addition, must be performed inside a certified chemical fume hood.
-
Storage: Store at +4 °C under an inert atmosphere (Argon or Nitrogen) to prevent degradation[1].
